molecular formula C16H16ClNO4S B2915341 3-(4-Chlorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}propanoic acid CAS No. 203306-45-0

3-(4-Chlorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}propanoic acid

Cat. No.: B2915341
CAS No.: 203306-45-0
M. Wt: 353.82
InChI Key: JZOICEPXBNEDMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}propanoic acid is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a propanoic acid backbone substituted with both 4-chlorophenyl and 4-methylphenylsulfonamide groups, classifies it within a family of compounds being investigated for their potential to interact with critical biological targets. Research on structurally related sulfonamide-amino acid derivatives has demonstrated promising pharmacological activities. For instance, similar compounds have been identified as scaffolds for developing novel anticancer agents, with studies showing potent antiproliferative activity against both drug-sensitive and multidrug-resistant lung cancer cell lines . In silico analyses suggest that such analogs may function as dual-targeting agents, capable of interacting with key oncogenic proteins like the epidermal growth factor receptor (EGFR) and the epigenetic regulator Sirtuin 2 (SIRT2) . Furthermore, the core structure of N-substituted propanoic acid is frequently explored in the synthesis of novel antimicrobial agents. Libraries of compounds based on this scaffold have shown structure-dependent activity against multidrug-resistant ESKAPE pathogens and drug-resistant fungal species, including Candida auris, highlighting their potential as a platform for new anti-infective therapies . This reagent provides researchers with a versatile building block for hit-to-lead optimization, structure-activity relationship (SAR) studies, and the development of potential therapeutic candidates targeting oncology and infectious diseases.

Properties

IUPAC Name

3-(4-chlorophenyl)-2-[(4-methylphenyl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4S/c1-11-2-8-14(9-3-11)23(21,22)18-15(16(19)20)10-12-4-6-13(17)7-5-12/h2-9,15,18H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZOICEPXBNEDMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}propanoic acid typically involves multiple steps, starting with the chlorination of phenyl compounds followed by the introduction of the sulfonyl and amino groups. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under controlled temperatures and pressures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure the high purity and yield of the final product. The process may also include the use of catalysts to improve reaction efficiency and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules.

  • Biology: It can serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.

  • Medicine: Potential therapeutic applications include its use as an anti-inflammatory or analgesic agent.

  • Industry: It may be employed in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 3-(4-Chlorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}propanoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s key structural features can be compared to derivatives with variations in substituents on the phenyl rings or modifications to the sulfonamide/amino acid backbone. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (R1, R2, R3) Molecular Weight Key Properties/Activities
3-(4-Chlorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}propanoic acid (Target) R1 = Cl, R2 = CH₃ (p-tolyl), R3 = COOH 353.84 g/mol Not reported in evidence; inferred from analogs
(2S)-3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid R1 = Cl, R2 = OCH₃ (p-methoxyphenyl), R3 = COOH 369.80 g/mol Stereospecific (2S configuration); potential enzyme inhibition
3-{(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid R1 = OCH₃ (2-methoxyphenyl), R2 = CH₃, R3 = COOH 349.40 g/mol Enhanced polarity due to ortho-methoxy group
3-(4-Chlorophenyl)-2-cyclopentylpropanoic acid R1 = Cl, R2 = Cyclopentyl, R3 = COOH 252.74 g/mol Simplified structure; hydrophobic cyclopentyl group
(S)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid hydrochloride R1 = Cl, R2 = Isopropylamino, R3 = COOH 278.17 g/mol Charged amino group; hydrochloride salt improves solubility
Key Observations:
  • Electron-Withdrawing vs. Donating Groups : The 4-chlorophenyl group (electron-withdrawing) in the target compound may enhance metabolic stability compared to analogs with 4-hydroxyphenyl (electron-donating) groups .
  • Solubility and Bioavailability : Hydrophobic substituents (e.g., p-tolyl or cyclopentyl) may reduce aqueous solubility, whereas charged groups (e.g., sulfonate or hydrochloride salts) improve it .

Pharmacological Activities of Analogs

  • Anticancer Activity: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives show promise as scaffolds for anticancer agents, with IC₅₀ values in micromolar ranges against breast and lung cancer cell lines .
  • Antiviral and Antibacterial Activity: Aminothiazole derivatives with 4-chlorophenyl or 4-cyanophenyl groups demonstrate dual antiviral (influenza A) and antibacterial activity .
  • Antioxidant Properties: Sulfonamide-linked compounds with phenolic substituents exhibit radical scavenging activity, likely due to redox-active hydroxyl groups .

Biological Activity

3-(4-Chlorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}propanoic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorophenyl group, a sulfonamide moiety, and a propanoic acid backbone. Its molecular formula is C16H17ClNO4SC_{16}H_{17}ClNO_4S, and it is characterized by the following structural components:

  • Chlorophenyl Group : Known for enhancing lipophilicity and biological activity.
  • Sulfonamide Moiety : Often associated with antimicrobial properties.
  • Propanoic Acid Backbone : Contributes to the compound's acidity and solubility.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The sulfonamide group may inhibit certain enzymes or receptors involved in metabolic pathways, leading to various therapeutic effects.

Potential Mechanisms:

  • Enzyme Inhibition : The sulfonamide group can act as a competitive inhibitor for enzymes such as carbonic anhydrase.
  • Antimicrobial Activity : Similar compounds have demonstrated efficacy against bacterial strains, suggesting potential use in treating infections.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial properties against various pathogens. For instance, related compounds have been effective against Mycobacterium tuberculosis and other fungi .
  • Anti-inflammatory Effects : Some analogs have demonstrated the ability to reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies suggest that compounds with similar structural features may inhibit cancer cell proliferation through apoptosis induction.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of structurally similar compounds, revealing that certain derivatives showed potent activity against four pathogenic fungal strains and Mycobacterium tuberculosis H37Rv. The results indicated a promising avenue for developing new antifungal and antitubercular agents .

Case Study 2: Anti-inflammatory Activity

Research involving the synthesis of sulfonamide derivatives demonstrated their ability to inhibit pro-inflammatory cytokines in cell cultures. The findings suggest that these compounds could be further developed into anti-inflammatory drugs.

Data Table: Biological Activity Comparison

Compound NameStructure SimilarityBiological ActivityReference
This compoundContains chlorophenyl and sulfonamide groupsAntimicrobial, anti-inflammatory
1,3-Bis(4-chlorophenyl)-2-propanoneContains chlorophenyl groupsAntibacterial
2-(4-Methylphenylsulfonyl)-3-(trifluoromethyl)anilineSulfonamide structureAntifungal

Q & A

Q. What are the established synthetic routes for 3-(4-Chlorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}propanoic acid, and what critical reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via sulfonylation of a primary amine intermediate using p-toluenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps include:
  • Coupling the 4-chlorophenyl group to a propanoic acid backbone via nucleophilic substitution or Friedel-Crafts alkylation.
  • Introducing the sulfonamide group through reaction with p-toluenesulfonyl chloride at 0–5°C to minimize side reactions.
    Critical conditions: pH control (8–9), anhydrous solvent (e.g., dichloromethane), and stoichiometric excess of sulfonyl chloride (1.2–1.5 equiv) to ensure complete conversion .
    Purification typically involves recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound in research settings?

  • Methodological Answer :
  • Structural Confirmation :
  • 1H/13C NMR : Assign peaks for the 4-chlorophenyl (δ 7.2–7.4 ppm, doublet), sulfonamide (δ 3.1–3.3 ppm), and propanoic acid (δ 2.5–2.7 ppm) moieties .
  • FT-IR : Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹) and carboxylic acid O–H (2500–3300 cm⁻¹).
  • Purity Assessment :
  • HPLC (C18 column, acetonitrile/water + 0.1% TFA): Retention time consistency and >98% peak area .
  • Melting Point : Compare to literature values (if available) to detect impurities.

Q. What known biological targets or pathways have been investigated for this sulfonamide-containing propanoic acid derivative?

  • Methodological Answer :
  • Enzyme Inhibition : Sulfonamide groups often target metalloenzymes (e.g., carbonic anhydrase, matrix metalloproteinases). Preliminary studies on analogs suggest potential inhibition of Pseudomonas aeruginosa biofilm formation (IC50 ~15 µM) .
  • Anti-inflammatory Activity : Structural analogs with chlorophenyl groups show COX-2 selectivity in vitro (IC50 0.8–2.3 µM) via competitive binding assays .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to optimize the pharmacological profile of this compound?

  • Methodological Answer :
  • Systematic Modifications :
  • Vary substituents on the 4-chlorophenyl ring (e.g., electron-withdrawing groups like NO2 or CF3 to enhance electrophilicity).
  • Replace the p-methylphenylsulfonyl group with bulkier aryl sulfonamides to probe steric effects.
  • Assay Design :
  • Test derivatives against bacterial efflux pump mutants (e.g., E. coli ΔAcrAB) to assess target specificity .
  • Use molecular docking (AutoDock Vina) to predict binding affinity to COX-2 (PDB: 5KIR) .

Q. What experimental strategies are recommended for resolving contradictory bioactivity data reported in different studies (e.g., varying IC50 values against COX-2)?

  • Methodological Answer :
  • Standardized Assays :
  • Use identical cell lines (e.g., RAW 264.7 macrophages) and incubation times (24–48 hrs).
  • Include positive controls (e.g., celecoxib for COX-2 inhibition).
  • Orthogonal Validation :
  • Compare enzymatic inhibition (e.g., fluorometric COX-2 assay) with cell-based prostaglandin E2 ELISA .
  • Apply statistical rigor (ANOVA with post-hoc Tukey test, n ≥ 3 replicates) .

Q. What crystallographic or computational methods provide the most reliable insights into the compound's binding interactions with target enzymes?

  • Methodological Answer :
  • X-ray Crystallography : Co-crystallize the compound with human carbonic anhydrase II (hCA II) using hanging-drop vapor diffusion (20% PEG 3350, pH 8.5). Resolve structures at 1.8 Å resolution to map hydrogen bonds to Zn²⁺-bound active sites .
  • Molecular Dynamics (MD) : Simulate binding stability (GROMACS, 100 ns trajectories) to assess sulfonamide-water network interactions .

Q. How should researchers approach the development of enantiomerically pure forms of this chiral compound, given its stereochemical complexity?

  • Methodological Answer :
  • Chiral Synthesis : Use Evans’ oxazolidinone auxiliaries or asymmetric hydrogenation (Ru-BINAP catalysts) to control the α-carbon configuration .
  • Enantioseparation : Employ chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) or enzymatic resolution (lipase-catalyzed ester hydrolysis) .

Q. What metabolic stability assays and in vivo pharmacokinetic study designs are most appropriate for preclinical evaluation?

  • Methodological Answer :
  • In Vitro Stability :
  • Liver microsomal incubation (human/rat, 1 mg/mL protein, NADPH regeneration system) to calculate t1/2 and intrinsic clearance .
  • In Vivo PK :
  • Administer 10 mg/kg IV/orally to Sprague-Dawley rats. Collect plasma samples at 0, 1, 2, 4, 8, 12, 24 hrs. Quantify via LC-MS/MS (LOQ: 5 ng/mL). Calculate AUC0–24 and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.